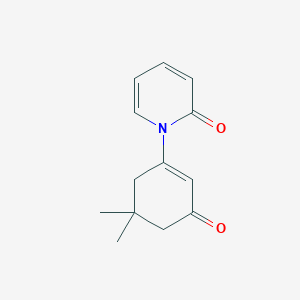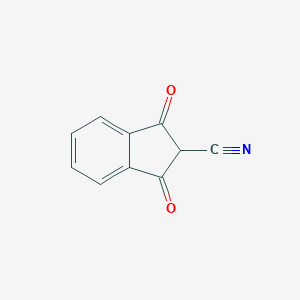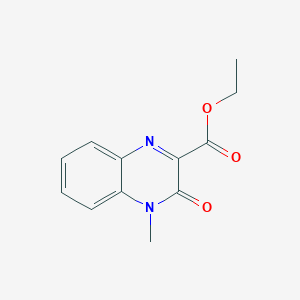
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate
Descripción general
Descripción
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate, also known as EMQ, is a quinoxaline derivative that has been studied for its various applications in scientific research. This compound has been synthesized using different methods and has been found to have potential in the field of medicinal chemistry, particularly in the area of drug discovery.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been extensively studied for its various applications in scientific research. It has shown potential as an anticancer agent, antitubercular agent, and anti-inflammatory agent. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been investigated for its potential as an antioxidant, antiviral, and antifungal agent.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate is still not fully understood. However, it has been suggested that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate exerts its pharmacological effects through the inhibition of various enzymes and proteins. For example, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate has been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further investigation as a potential drug candidate. However, one of the limitations of using Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate. One of the areas of interest is the development of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate as a treatment for other diseases, such as viral infections and neurodegenerative diseases. Furthermore, the elucidation of the exact mechanism of action of Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate will provide valuable insights into its pharmacological effects and may lead to the development of more potent and selective Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate derivatives.
Propiedades
Número CAS |
2311-82-2 |
|---|---|
Nombre del producto |
Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate |
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10-11(15)14(2)9-7-5-4-6-8(9)13-10/h4-7H,3H2,1-2H3 |
Clave InChI |
HNJKLKWVHVLVMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C |
SMILES canónico |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C |
Otros números CAS |
2311-82-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

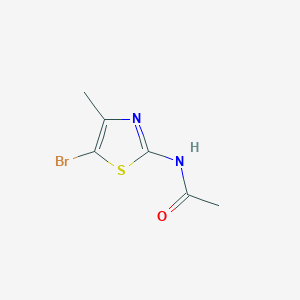
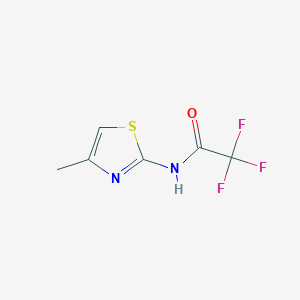
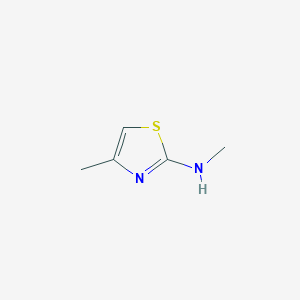
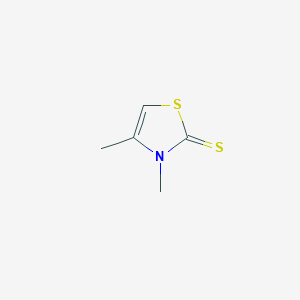
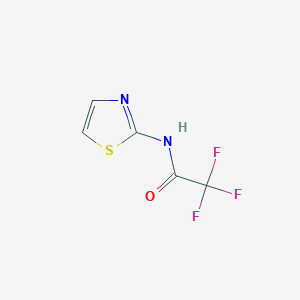
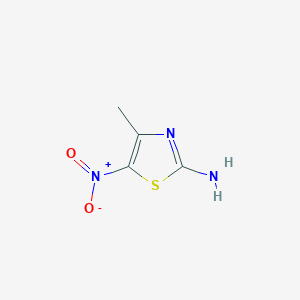
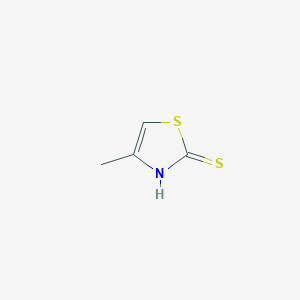

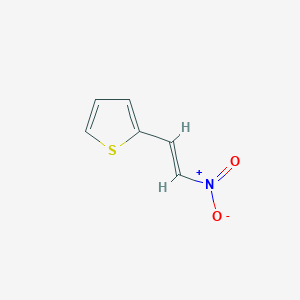
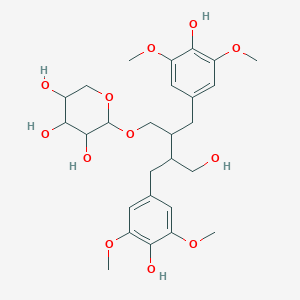
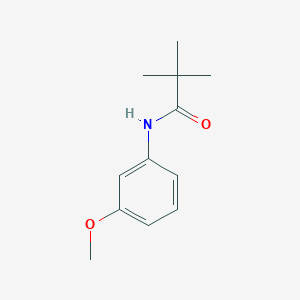
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
